Methyl 2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a phenylmethoxycarbonylamino group and a phenylsulfanyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a phenylmethoxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the Sulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the ester group.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection of the amino group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amino acids.
Scientific Research Applications
Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonylamino group may interact with active sites of enzymes, inhibiting their activity, while the phenylsulfanyl group may participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-(benzyloxycarbonylamino)-3-phenylpropanoate: Similar structure but lacks the sulfanyl group.
Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-methylsulfanylpropanoate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
Methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate is unique due to the presence of both the phenylmethoxycarbonylamino and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLHYBTCCLDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.